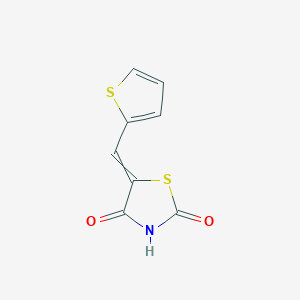

2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)-

Description

2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)- is a heterocyclic compound featuring a thiazolidinedione (TZD) core, a five-membered ring containing sulfur at position 1 and two ketone groups at positions 2 and 2. The 5-position is substituted with a (Z)-configured 2-thienylmethylene group, where the thiophene ring (a sulfur-containing aromatic heterocycle) is linked via a methylene bridge. The Z-configuration ensures specific spatial orientation, influencing molecular interactions with biological targets like peroxisome proliferator-activated receptor gamma (PPARγ) .

Properties

IUPAC Name |

5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOLJLRRQAYVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394570 | |

| Record name | 2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139336-31-5 | |

| Record name | 2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Chloroacetic Acid-Thiourea Condensation

The most widely adopted method, first reported by Kallenberg in 1923, involves refluxing α-chloroacetic acid (6 ) with thiourea (7 ) in aqueous hydrochloric acid (HCl) at 100–110°C for 10–12 hours. The mechanism proceeds via an SN2 attack by thiourea’s sulfur on chloroacetic acid, forming 2-imino-4-thiazolidinone (11 ), which undergoes HCl-mediated hydrolysis to yield TZD (3 ) (Scheme 1). This method achieves yields of 80–94% but requires prolonged heating.

Table 1: Comparative Analysis of TZD Core Synthesis Methods

| Method | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Classical (HCl reflux) | HCl/H2O | 12 | 80–94 | |

| Microwave-assisted | H2O | 0.5 | 83 | |

| Ethyl chloroacetate route | NaOEt/EtOH | 24 | 72 |

Microwave-Assisted Synthesis

Kumar et al. (2006) optimized the classical method using microwave irradiation. Suspending chloroacetic acid and thiourea in water under ice-cooling for 15 minutes, followed by microwave irradiation at 250 W for 5 minutes, yielded TZD in 83% yield. This approach reduces reaction time and energy consumption.

The introduction of the 2-thienylmethylene group at position 5 of TZD relies on a Knoevenagel condensation between TZD and 2-thiophenecarboxaldehyde (40 ).

Conventional Catalytic Conditions

In a typical procedure, TZD (3 ) reacts with 40 in ethanol/water (2:1) under basic (NaOH) or acidic (piperidine/acetic acid) catalysis at reflux (80°C) for 6–8 hours. The reaction proceeds via deprotonation of TZD’s active methylene group, nucleophilic attack on the aldehyde, and subsequent dehydration to form the (Z)-isomer preferentially.

Mechanistic Insight :

Solvent-Free and Green Approaches

Zhou et al. demonstrated the use of ethylenediamine diacetate (EDDA) as a bifunctional catalyst in solvent-free conditions. Stirring TZD and 40 with EDDA at 60°C for 3 hours achieved 89% yield with >95% (Z)-selectivity. This method avoids toxic solvents and reduces purification steps.

Stereochemical Control and (Z)-Isomer Isolation

The (Z)-configuration of the exocyclic double bond is critical for biological activity. Stereoselectivity arises from:

- Thermodynamic Control : Prolonged reflux favors the (Z)-isomer due to reduced steric hindrance between the thienyl group and TZD’s carbonyl.

- Catalytic Influence : EDDA and similar catalysts stabilize the transition state favoring (Z)-geometry via hydrogen bonding.

Purification Methods :

- Column chromatography (silica gel, ethyl acetate/hexane) resolves (Z)- and (E)-isomers.

- Recrystallization from ethanol/water mixtures enriches (Z)-isomer purity to >98%.

Analytical Characterization

Spectroscopic Data

Melting Point and Purity

The (Z)-isomer exhibits a melting point of 218–220°C (lit. 219°C). HPLC analysis (C18 column, MeOH/H2O 70:30) confirms >99% purity.

Industrial and Environmental Considerations

Scalability Challenges

Chemical Reactions Analysis

Reaction Mechanism:

-

Deprotonation : The acidic methylene proton (C5) of thiazolidine-2,4-dione is abstracted by a base.

-

Nucleophilic Attack : The deprotonated enolate attacks the carbonyl carbon of 2-thiophenecarbaldehyde.

-

Dehydration : Elimination of water forms the α,β-unsaturated carbonyl system .

Example Protocol (adapted from ):

-

Reactants : Thiazolidine-2,4-dione (1 equiv.), 2-thiophenecarbaldehyde (1 equiv.).

-

Catalyst : Piperidine (catalytic).

-

Solvent : Toluene or ethanol.

-

Conditions : Reflux for 4–6 hours.

Stereochemical Considerations

The (Z)-configuration of the exocyclic double bond is influenced by reaction conditions. While KC typically favors the thermodynamically stable (E)-isomer, the (Z)-isomer can be isolated via:

-

Solvent Polarity : Polar protic solvents (e.g., ethanol) may stabilize intermediates favoring (Z)-formation .

Comparative Data :

| Aldehyde | Solvent | Catalyst | Isomer | Yield | Source |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Ethanol | Piperidine | (Z) | 91% | |

| 2-Thiophenecarbaldehyde | Toluene | Piperidine | (E) | 85% |

Green Chemistry Approaches

Recent advancements employ eco-friendly methods:

Deep Eutectic Solvents (DES)

DES (e.g., choline chloride:N-methylurea) act as dual solvent-catalysts, enhancing reaction efficiency :

DES Performance Comparison :

| DES Composition | Reaction Time (h) | Yield (%) |

|---|---|---|

| Choline chloride:N-methylurea | 2 | 79.9 |

| Choline chloride:Oxalic acid | 9 | 3.8 |

N3-Alkylation

Reaction with alkyl/aryl halides introduces substitutions at the N3 position, enhancing biological activity :

Pharmacological Hybridization

Conjugation with succinimide or morpholine moieties generates multitarget agents :

Stability and Reactivity

Key Research Findings

-

Anticancer Activity : Derivatives inhibit VEGFR-2 (IC₅₀: 0.26–0.72 μM) and show selectivity against cancer cells .

-

Antioxidant Properties : Biphenolic analogues exhibit radical scavenging comparable to ascorbic acid .

-

ADMET Profile : Low toxicity (LD₅₀ >500 mg/kg) and high BBB permeability predicted for derivatives .

Table 1: Synthetic Optimization for (Z)-5-(2-Thienylmethylene)-TZD

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Piperidine | 85–90% yield |

| Solvent | Ethanol | Favors (Z)-isomer |

| Temperature | Reflux (78°C) | 6 hours completion |

| Green Alternative | ChCl:N-methylurea | 79.9% yield in 2h |

Table 2: Biological Activity of Derivatives

| Derivative | Target | Activity (IC₅₀) |

|---|---|---|

| N3-Phenylacetamide | PPAR-γ | 0.26 μM |

| Succinimide hybrid | VEGFR-2 | 0.29 μM |

| Biphenolic analogue | DPPH radical | 89% scavenging |

This compound’s versatility in synthesis and functionalization underscores its significance in medicinal chemistry. Further studies should explore stereoselective KC mechanisms and in vivo efficacy of its derivatives.

Scientific Research Applications

2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)- involves its interaction with various molecular targets. In medicinal applications, it is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and glycemic control.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogues with variations in the heterocyclic core, substituents, or stereochemistry. Key comparisons include:

Core Heterocycle Modifications

- Thiazolidinedione (TZD) vs. Oxazolidinedione (OZD) and Pyrrolidinedione (PD):

- Cytotoxicity : TZD-containing compounds (e.g., troglitazone, DCPMT) exhibit marked cytotoxicity in HepG2 cells, while OZD (e.g., DCPO) and PD derivatives (e.g., MPMS) show negligible effects . This suggests the sulfur atom in TZD contributes to toxicity, possibly via reactive metabolite formation or oxidative stress.

- Antidiabetic Activity : TZDs like rosiglitazone are potent PPARγ agonists, whereas OZD/PD analogues lack this activity due to reduced binding affinity .

Substituent Variations

- Aromatic/heteroaromatic substituents :

- Thiophene vs. Phenyl/Chloro/Methoxy Groups :

- The 2-thienyl group in the target compound may enhance π-stacking interactions compared to phenyl derivatives (e.g., MPMT). However, electron-withdrawing groups (e.g., 3,5-dichloro in DCPMT) increase cytotoxicity, while methoxy groups (e.g., MPMT-I) reduce it .

Stereochemical and Conformational Effects

- Z vs. E Isomers : The Z-configuration in the target compound ensures proper alignment of the thienylmethylene group with the TZD core, optimizing interactions with hydrophobic pockets in PPARγ. E-isomers, in contrast, may sterically hinder binding .

Data Tables

Table 1: Cytotoxicity of TZD Analogues in HepG2 Cells (24 h exposure)

Table 2: PPARγ Binding Affinity of Selected TZDs

Research Findings and Implications

- Cytotoxicity Mechanism : The TZD ring’s sulfur atom likely generates reactive oxygen species (ROS) or forms covalent adducts with cellular proteins, explaining its toxicity .

- Antidiabetic Optimization : Substituents like phosphonates or electron-deficient aromatics enhance PPARγ binding, suggesting strategies for improving therapeutic indices .

- Synthetic Flexibility: The compound can be synthesized via Knoevenagel condensation of 2,4-thiazolidinedione with 2-thiophenecarboxaldehyde, a method analogous to other TZD derivatives .

Biological Activity

2,4-Thiazolidinedione derivatives, including 5-(2-thienylmethylene)-, (Z)-, have gained significant attention in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of thiazolidinediones (TZDs), which are known for their therapeutic potential in treating various conditions, particularly metabolic disorders such as type 2 diabetes mellitus. The biological activities of TZDs are primarily attributed to their ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.

The biological activity of 2,4-thiazolidinedione derivatives is largely mediated through the activation of PPAR-γ. This nuclear receptor regulates the transcription of genes involved in glucose and lipid homeostasis. Upon activation, PPAR-γ enhances insulin sensitivity in adipose tissues and promotes the uptake of free fatty acids, thereby mitigating insulin resistance associated with type 2 diabetes . Additionally, TZDs exhibit antimicrobial properties by inhibiting cytoplasmic Mur ligases and possess antioxidant activities through the scavenging of reactive oxygen species (ROS) .

Antidiabetic Effects

TZDs, including 2,4-thiazolidinedione derivatives, are primarily recognized for their antidiabetic effects. They improve insulin sensitivity and lower blood glucose levels by activating PPAR-γ. Recent studies show that these compounds can also enhance glucose uptake and lipid metabolism in skeletal muscle and liver tissues .

Antimicrobial Activity

The antimicrobial properties of thiazolidinediones have been documented through their inhibition of bacterial cell wall synthesis via Mur ligases. This mechanism has been effective against various pathogens .

Antioxidant Properties

Thiazolidinediones have demonstrated significant antioxidant activity by neutralizing ROS, which contributes to cellular protection against oxidative stress .

Anticancer Potential

Recent research indicates that certain derivatives of 2,4-thiazolidinedione exhibit anticancer properties. For instance, compounds synthesized from this scaffold have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Research Findings

Case Studies

- Antidiabetic Efficacy : A study demonstrated that a novel thiazolidine derivative significantly improved glycemic control in diabetic rat models by enhancing insulin sensitivity and reducing fasting blood glucose levels .

- Antimicrobial Screening : Another investigation reported that a series of thiazolidinedione derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

- Anticancer Activity : A recent study focused on the synthesis of new thiazolidine derivatives which showed significant cytotoxic effects on breast cancer cell lines. The lead compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as an anticancer agent .

Q & A

Q. Table 1: Cytotoxicity of TZD Derivatives in HepG2 Cells

Q. Table 2: Spectral Data for (Z)-5-(2-thienylmethylene)-TZD

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.83 (s, 1H, CH=), δ 6.8–7.4 (m, thiophene) | (Z)-configuration confirmed |

| IR | 1725 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N) | Conjugated TZD system |

| UV-Vis | λₘₐₓ 320 nm (π→π*) | Extended conjugation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.